Levofuraltadone

Chiral Chemistry Stereochemistry Procurement

Sourcing Levofuraltadone (NF-602) instead of generic racemic furaltadone eliminates isomeric variability, critical for reproducible SAR and ADME profiling. As the pure (S)-enantiomer, it enables precise structure-activity studies in Human African Trypanosomiasis and Chagas' disease models. This defined stereochemistry ensures batch-to-batch consistency unattainable with racemic mixtures, making it the superior choice for advanced pre-clinical research.

Molecular Formula C13H16N4O6
Molecular Weight 324.29 g/mol
CAS No. 3795-88-8
Cat. No. B1675104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLevofuraltadone
CAS3795-88-8
SynonymsLevofuraltadone;  Levofuraltadonum;  NF-602;  NSC 527986;  NSC-527986;  NSC527986; 
Molecular FormulaC13H16N4O6
Molecular Weight324.29 g/mol
Structural Identifiers
SMILESC1COCCN1CC2CN(C(=O)O2)N=CC3=CC=C(O3)[N+](=O)[O-]
InChIInChI=1S/C13H16N4O6/c18-13-16(14-7-10-1-2-12(22-10)17(19)20)9-11(23-13)8-15-3-5-21-6-4-15/h1-2,7,11H,3-6,8-9H2/b14-7+/t11-/m0/s1
InChIKeyYVQVOQKFMFRVGR-NGPAHMQLSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Levofuraltadone (CAS 3795-88-8): A Defined Chiral Nitrofuran for Antiparasitic and Antibacterial Research


Levofuraltadone (CAS 3795-88-8), also known as NF-602, is the L-enantiomer of the synthetic nitrofuran antibiotic furaltadone [1]. It is a chiral compound with defined stereochemistry (the (S)-form), distinguishing it from the racemic mixture of its parent compound [2]. It is classified as a 5-nitrofuran antibacterial and antiparasitic agent, with documented research applications in both bacterial infections and trypanosomiasis models [3].

Why Levofuraltadone (Stereochemically Pure) Cannot Be Substituted with Generic Furaltadone (Racemate)


Substitution of levofuraltadone with generic furaltadone or other nitrofuran analogs is not scientifically equivalent due to its defined stereochemical composition. Furaltadone is a racemic mixture of two enantiomers, with evidence indicating that the 3R,5S isomer is more pharmacologically active than the other isomer, which is represented by levofuraltadone [1]. Using a pure, single enantiomer like levofuraltadone eliminates the confounding variable of the less active or potentially differentially toxic isomer, ensuring experimental consistency and enabling precise study of structure-activity relationships that are impossible with a racemate. This chiral purity is a primary driver for procurement in advanced research settings, and substituting with the racemic furaltadone introduces an undefined 1:1 mixture that may not recapitulate the specific activity or toxicity profile of the pure (S)-enantiomer [2].

Quantitative Evidence Differentiating Levofuraltadone from Furaltadone Racemate and Other Nitrofurans


Chiral Purity as a Differentiator: Levofuraltadone vs. Furaltadone Racemate

The most fundamental quantitative difference is stereochemical composition. Levofuraltadone is a single, defined enantiomer (the (S)-form), whereas its closest analog, furaltadone, is a racemic mixture of (3R,5S) and (3S,5R) isomers [1]. Research on nitrofuran enantiomers, such as nifurtimox, has demonstrated that while enantiomers can be equivalent in some assays, they can exhibit different pharmacological activities and toxicities in other contexts [2]. Therefore, the use of levofuraltadone provides 100% enantiomeric excess (ee) of the L-isomer, compared to 0% ee for the racemate, eliminating a significant experimental variable.

Chiral Chemistry Stereochemistry Procurement

Antiparasitic Application Space: Levofuraltadone's Unique Documentation

Unlike the broad classification of furaltadone as an antibacterial, levofuraltadone is specifically documented and marketed for its anti-trypanosomiasis activity, with explicit mention of its use in studies for Human African Trypanosomiasis and Chagas' disease . This provides a specific research application niche not as prominently or consistently associated with the racemic mixture or other common nitrofurans like nitrofurantoin, which is primarily used for urinary tract infections [1]. While direct comparative MIC data is lacking in the public domain, the existence of this targeted application data constitutes a qualitative but critical differentiator for researchers in parasitology.

Trypanosomiasis Antiparasitic Chagas Disease

Toxicity Profile: Absence of Data Does Not Equal Absence of Risk

A critical point for procurement is the lack of publicly available, specific toxicological data for pure levofuraltadone . In contrast, the racemic furaltadone has a documented toxicological profile, including an intraperitoneal LD50 of 1 g/kg in mice, and its residues are classified as hazardous due to potential carcinogenic and mutagenic effects [1]. For a scientific user, this data gap means that substituting generic furaltadone for levofuraltadone is not a neutral choice; it replaces a compound of unknown specific toxicity with one of known (and significant) class-level hazards. This necessitates distinct risk assessments and handling protocols.

Toxicology Safety Nitrofuran Class

Optimized Research Applications for Levofuraltadone Based on Differentiated Evidence


Structure-Activity Relationship (SAR) Studies in Nitrofuran Chirality

Levofuraltadone, with its 100% defined L-isomer stereochemistry, is the optimal candidate for SAR studies investigating the role of chirality in nitrofuran activity and toxicity. As evidenced by its comparison to the furaltadone racemate [1], using the pure enantiomer allows researchers to decouple the pharmacological effects of the active (3R,5S) isomer from the less active (3S,5R) form, which is impossible when using the generic racemic mixture. This is crucial for designing experiments that aim to improve the therapeutic index by focusing on a single stereoisomer.

Mechanistic Studies in Trypanosomiasis and Parasitic Neglected Diseases

Given its specific documentation for anti-trypanosomiasis activity, including Human African Trypanosomiasis and Chagas' disease [1], levofuraltadone is the compound of choice for in vitro and in vivo studies investigating new therapeutic targets for these neglected diseases. While other nitrofurans have antibacterial indications, levofuraltadone's niche application in parasitology provides a clear, literature-supported rationale for its selection over more generic antibacterial nitrofurans like nitrofurantoin [2].

Pre-Clinical Research Requiring Chiral Purity and Traceable Batch Consistency

For advanced pre-clinical research where batch-to-batch consistency is paramount, procurement of levofuraltadone is essential. Unlike the racemic furaltadone, which is a mixture, sourcing the single, well-defined L-enantiomer ensures that the test substance is chemically identical across experiments. This reduces a major source of variability in long-term studies, particularly in pharmacokinetic (PK) and pharmacodynamic (PD) modeling, where the different isomers of a racemate can have distinct ADME (Absorption, Distribution, Metabolism, and Excretion) profiles [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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